molecular formula C8H6ClN3 B3035327 3-chloro-5-phenyl-4H-1,2,4-triazole CAS No. 31803-05-1

3-chloro-5-phenyl-4H-1,2,4-triazole

Cat. No.: B3035327
CAS No.: 31803-05-1
M. Wt: 179.6 g/mol
InChI Key: WUGMRLNXPOGSCB-UHFFFAOYSA-N
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Description

3-Chloro-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and a phenyl group in the triazole ring enhances its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by chlorination. The reaction conditions often require the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-5-phenyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-5-phenyl-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The specific molecular targets and pathways depend on the biological context and the nature of the substituents on the triazole ring .

Comparison with Similar Compounds

Comparison: 3-Chloro-5-phenyl-4H-1,2,4-triazole is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical reactivity and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities and reactivity patterns, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-3-phenyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGMRLNXPOGSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293166
Record name 5-Chloro-3-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31803-05-1
Record name 5-Chloro-3-phenyl-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31803-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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